An In-depth Technical Guide to the Physicochemical Characteristics of 5,6-Dichloropyrazine-2,3-dicarboxylic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 5,6-Dichloropyrazine-2,3-dicarboxylic acid
Foreword for the Modern Researcher
In the landscape of pharmaceutical and agrochemical development, pyrazine derivatives represent a cornerstone of heterocyclic chemistry, offering a versatile scaffold for constructing complex, biologically active molecules.[1] Among these, 5,6-Dichloropyrazine-2,3-dicarboxylic acid (CAS No. 59715-45-6) stands out as a pivotal intermediate. Its strategic placement of reactive chloro and carboxylic acid functional groups allows for precise molecular tailoring, making it an invaluable building block for novel therapeutic agents and crop protection solutions.[1][2]
This guide deviates from a conventional data sheet structure. Instead, it is designed as a practical, in-the-field resource for researchers. We will not only present the known characteristics of this compound but also delve into the fundamental principles and detailed methodologies required for its empirical characterization. Where experimental data is not publicly available, we will provide expert analysis on expected outcomes based on its molecular architecture and the properties of analogous structures. This document serves as both a repository of information and a manual for discovery, empowering you to validate and expand upon the collective knowledge of this important chemical entity.
Molecular Identity and Core Properties
5,6-Dichloropyrazine-2,3-dicarboxylic acid is a disubstituted pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4. The presence of two electron-withdrawing chlorine atoms and two acidic carboxyl groups significantly influences the electron density of the aromatic ring and dictates the molecule's reactivity and physical properties.
Caption: Chemical structure of 5,6-Dichloropyrazine-2,3-dicarboxylic acid.
Table 1: Summary of Physicochemical Properties
| Property | Value / Information | Source |
| IUPAC Name | 5,6-dichloropyrazine-2,3-dicarboxylic acid | [3] |
| CAS Number | 59715-45-6 | [2] |
| Molecular Formula | C₆H₂Cl₂N₂O₄ | [2] |
| Molecular Weight | 237.00 g/mol | [2] |
| Boiling Point | 453°C at 760 mmHg | [2] |
| Melting Point | Experimental data not available. Expected to be high (>200°C) with decomposition, typical for aromatic dicarboxylic acids. | - |
| Solubility | Quantitative data not available. Expected to have low solubility in non-polar organic solvents and water, but soluble in aqueous base (e.g., NaOH, NaHCO₃) and polar aprotic solvents (e.g., DMSO, DMF). | - |
| pKa Values | Experimental data not available. Expected to have two distinct pKa values, with the first (pKa₁) likely in the range of 1-2 and the second (pKa₂) in the range of 3-4, influenced by the electron-withdrawing pyrazine ring and chlorine atoms. | - |
| Appearance | Expected to be a white to off-white crystalline solid. | - |
| Storage | Store at 2-8°C under an inert gas atmosphere. | [2] |
Synthesis Pathway: From Dinitrile to Diacid
A robust and logical synthetic route to 5,6-Dichloropyrazine-2,3-dicarboxylic acid involves the acidic or basic hydrolysis of its dinitrile precursor, 5,6-Dichloropyrazine-2,3-dicarbonitrile (CAS 56413-95-7).[4] The dicarbonitrile is a commercially available starting material, making this a practical approach for laboratory-scale synthesis.[5]
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry. Under acidic conditions, the reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid.
Caption: Plausible synthesis via hydrolysis of the dinitrile precursor.
Experimental Protocols for Physicochemical Characterization
The following sections provide standardized, field-proven methodologies for determining the key physicochemical properties of the title compound.
Melting Point Determination
Scientific Rationale: The melting point is a fundamental thermal property indicating the purity of a crystalline solid. A sharp, narrow melting range (typically < 2°C) is characteristic of a pure compound, while impurities depress and broaden the melting range. The capillary method with a heated block apparatus is a standard, reliable technique.[6]
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum desiccator for at least 24 hours.[7] Finely crush a small amount of the crystalline solid into a powder on a watch glass using a spatula.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down to a height of 2-3 mm.[7][8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting range. This saves time during the precise measurement. Allow the block to cool significantly before the next step.
-
Precise Determination: Place a new sample in the apparatus. Heat the block rapidly to about 15-20°C below the approximate melting point found in the previous step.
-
Heating Rate: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the block, and the thermometer.[9]
-
Observation and Recording: Record two temperatures:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample becomes a clear liquid.
-
-
Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow. Repeat the determination at least twice to ensure reproducibility.
Solubility Profile
Scientific Rationale: Solubility is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and acidic/basic nature of a molecule dictate its solubility in various solvents. A systematic solubility investigation can reveal the presence of polar functional groups and provide guidance for choosing appropriate solvents for reactions, purification, and analysis.[10] For an organic acid, solubility in aqueous base is a key indicator, as deprotonation forms a water-soluble salt.[11]
Methodology: Qualitative Solubility Classification
-
General Setup: For each test, add approximately 20-30 mg of the compound to a small test tube. Add 1 mL of the solvent in portions, shaking vigorously after each addition.[12]
-
Test Solvents:
-
Water (H₂O): Observe solubility. Test the resulting solution with pH paper. An acidic pH would be expected.
-
5% Sodium Hydroxide (NaOH) (aq): As a strong base, NaOH will readily deprotonate both carboxylic acid groups, forming a disodium salt. The compound is expected to be soluble.
-
5% Sodium Bicarbonate (NaHCO₃) (aq): Sodium bicarbonate is a weaker base. It is strong enough to deprotonate most carboxylic acids. Solubility in this reagent confirms the presence of a strongly acidic group.[10]
-
5% Hydrochloric Acid (HCl) (aq): The compound is expected to be insoluble. The pyrazine nitrogens are very weakly basic due to the electron-withdrawing effects of the substituents, and the carboxylic acids will remain protonated.
-
Organic Solvents: Test solubility in a range of common organic solvents such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane to establish a polarity profile.
-
Table 2: Expected Solubility Profile
| Solvent | Polarity | Expected Solubility | Rationale |
| Hexane | Non-polar | Insoluble | Polar functional groups prevent dissolution. |
| Dichloromethane | Moderately Polar | Sparingly Soluble | Moderate polarity may allow for some dissolution. |
| Acetone / Ethyl Acetate | Polar Aprotic | Sparingly to Moderately Soluble | Can accept H-bonds but cannot donate strongly. |
| Methanol / Ethanol | Polar Protic | Moderately Soluble | Capable of hydrogen bonding with carboxyl groups. |
| Water | Very Polar | Sparingly Soluble | High crystal lattice energy may limit solubility despite polarity. |
| 5% NaHCO₃ (aq) | Basic | Soluble | Acid-base reaction forms the water-soluble sodium salt. |
| 5% NaOH (aq) | Strongly Basic | Soluble | Acid-base reaction forms the water-soluble sodium salt. |
| DMSO / DMF | Polar Aprotic | Soluble | High polarity and ability to disrupt crystal lattice. |
Acidity Constant (pKa) Determination
Scientific Rationale: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It quantifies the strength of an acid in solution. For a dicarboxylic acid, two distinct pKa values (pKa₁ and pKa₂) correspond to the stepwise loss of the two acidic protons. Potentiometric titration is the gold standard for pKa determination, as it precisely monitors the change in pH upon the addition of a titrant (a strong base).[13] The pKa values correspond to the pH at the half-equivalence points.[14]
Caption: Workflow for pKa determination by potentiometric titration.
Methodology: Potentiometric Titration
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa range.
-
Analyte Preparation: Accurately weigh a sample of the compound (to achieve a concentration of approx. 1-10 mM) and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be necessary if water solubility is low, but the resulting pKa will be for that specific solvent system.[13]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH). Purge the solution with nitrogen gas to displace dissolved CO₂.[15]
-
Titration Execution: Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). This will generate a titration curve with two distinct inflection points.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks of this plot correspond to the equivalence points (Veq₁ and Veq₂).
-
The first half-equivalence point is at Veq₁/2. The pH at this volume is equal to pKa₁.
-
The second half-equivalence point is at (Veq₁ + Veq₂)/2. The pH at this volume is equal to pKa₂.
-
Spectroscopic Characterization
Scientific Rationale: Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for unambiguous structure confirmation and purity assessment. Each method probes different aspects of the molecular structure.
3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[16]
-
¹H NMR: Due to molecular symmetry, only one proton signal is expected for the two carboxylic acid protons. This signal will be a broad singlet at a very downfield chemical shift (typically δ 10-13 ppm), characteristic of acidic protons. The signal will be exchangeable with D₂O.
-
¹³C NMR: Due to symmetry, three distinct carbon signals are expected:
-
One signal for the two equivalent carbons bearing the chlorine atoms (C5, C6).
-
One signal for the two equivalent carbons bearing the carboxyl groups (C2, C3).
-
One signal for the two equivalent carboxylic acid carbonyl carbons.
-
Methodology: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves polar, acidic compounds). Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.[17]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.
-
¹H Spectrum Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay. All peaks should be integrated.[18]
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.[19]
3.4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[16]
Methodology: KBr Pellet Method
-
Sample Preparation: Add 1-2 mg of the dry compound to an agate mortar. Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[20]
-
Grinding: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the powder to a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[21]
-
Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 2500-3300 | O-H stretch (carboxylic acid) | Very broad, strong |
| ~1700-1750 | C=O stretch (carboxylic acid dimer) | Strong, sharp |
| ~1500-1600 | C=N, C=C stretch (aromatic ring) | Medium to strong |
| ~1200-1300 | C-O stretch (carboxylic acid) | Medium |
| ~700-850 | C-Cl stretch | Strong |
3.4.3. Mass Spectrometry (MS) Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound. Electron Impact (EI) is a classic "hard" ionization technique that often provides valuable structural information through fragmentation.[22]
Methodology: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for a solid sample. The sample is volatilized under high vacuum and heat.[23]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).[24]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.
-
Analysis and Detection: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. A detector records the abundance of each ion.
-
Spectrum Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺•), confirming the molecular weight. The fragmentation pattern provides a structural fingerprint.
Conclusion and Future Directions
5,6-Dichloropyrazine-2,3-dicarboxylic acid is a molecule of significant synthetic potential. While its fundamental properties are dictated by its structure, a comprehensive, publicly available experimental dataset remains to be completed. This guide provides the known data and, more importantly, the authoritative experimental frameworks necessary for researchers to fully characterize this compound in their own laboratories. The protocols outlined herein are robust, grounded in fundamental chemical principles, and represent the standard for ensuring data integrity and reproducibility. As new applications for this versatile building block are explored, a thorough understanding and documentation of its physicochemical properties will be indispensable for accelerating innovation in medicinal and materials chemistry.
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